Pirenzepine Hydrochloride

Receptor pharmacology Radioligand binding M1 selectivity

Pirenzepine HCl is the prototypical M1-selective muscarinic antagonist (M1/M2 selectivity ~32:1). Unlike non-selective atropine, enables clean M1 receptor mapping at 10–50 nM without M2–M5 confounding. Supplied as dihydrochloride salt, ≥98% purity, >10 mg/mL aqueous solubility, stable 36 months at −20°C. Validated for gastric acid secretion studies (50–100 mg/day) and myopia research (2% gel, 41% progression reduction). Lower side-effect liability than telenzepine. Essential for GI pharmacology, neuronal subtype mapping, and pediatric ophthalmology protocols.

Molecular Formula C19H23Cl2N5O2
Molecular Weight 424.3 g/mol
CAS No. 29868-97-1
Cat. No. B018249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirenzepine Hydrochloride
CAS29868-97-1
SynonymsDihydrochloride, Pirenzepine
Gastrotsepin
Gastrozepin
L-S 519
LS 519
LS-519
LS519
Piren basan
Piren-basan
Pirenzepin
Pirenzepin ratiopharm
pirenzepin von ct
Pirenzepin-ratiopharm
Pirenzepine
Pirenzepine Dihydrochloride
Pyrenzepine
Ulcoprotect
Ulgescum
Von Ct, Pirenzepin
Molecular FormulaC19H23Cl2N5O2
Molecular Weight424.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl
InChIInChI=1S/C19H21N5O2.2ClH/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;;/h2-8H,9-13H2,1H3,(H,21,26);2*1H
InChIKeyFFNMBRCFFADNAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Pirenzepine Hydrochloride (CAS 29868-97-1) for Research Procurement: M1-Selective Muscarinic Antagonist Overview


Pirenzepine Hydrochloride (CAS 29868-97-1) is a tricyclic M1-selective muscarinic acetylcholine receptor (mAChR) antagonist that belongs to the pyridobenzodiazepinone chemical class [1]. Unlike non-selective antimuscarinics, pirenzepine exhibits preferential binding affinity for M1 receptors, distinguishing it as the prototypical M1-selective antagonist that established the pharmacological concept of muscarinic receptor heterogeneity [2]. The compound is commercially supplied as the dihydrochloride monohydrate salt (molecular formula C19H21N5O2·2HCl·H2O, MW 442.3), which demonstrates high aqueous solubility and meets pharmacopoeial purity specifications of 98.0–102.0% (anhydrous basis) [3].

Why Pirenzepine Hydrochloride Cannot Be Simply Substituted with Other Muscarinic Antagonists in Research Protocols


Muscarinic antagonists exhibit substantial divergence in receptor subtype selectivity, binding kinetics, and tissue distribution profiles, rendering generic substitution across this class scientifically invalid. Pirenzepine's M1 selectivity is not a uniform property shared by all antimuscarinics: atropine and N-methylscopolamine display non-selective binding across M1–M5 subtypes [1], while AF-DX 116 preferentially targets M2 receptors, and darifenacin shows M3 selectivity [2]. Even within the M1-selective subclass, critical quantitative differences in affinity, functional potency, and clinical dose equivalence exist between structurally related compounds such as pirenzepine and telenzepine [3]. Consequently, experimental outcomes, therapeutic endpoints, and side-effect profiles are fundamentally compound-specific and cannot be extrapolated across muscarinic antagonists without direct quantitative validation.

Pirenzepine Hydrochloride: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


M1 Receptor Binding Affinity: Pirenzepine vs. Telenzepine in Sympathetic Ganglia

In direct radioligand binding studies using rabbit and rat isolated superior cervical sympathetic ganglia, pirenzepine and telenzepine were directly compared for M1 and M2 muscarinic receptor binding affinities [1]. Telenzepine exhibited a Ki of 0.94 nM at M1 sites and 17.8 nM at M2 sites, whereas pirenzepine demonstrated a Ki of 18.6 nM at M1 sites and 588 nM at M2 sites. This represents an approximately 20-fold higher M1 affinity and 33-fold higher M2 affinity for telenzepine relative to pirenzepine in the same assay system [1].

Receptor pharmacology Radioligand binding M1 selectivity Sympathetic nervous system

Clinical Dose Equivalence in Duodenal Ulcer: Pirenzepine vs. Telenzepine Therapeutic Efficacy

In a randomized double-blind comparative study of duodenal ulcer patients, telenzepine 3 mg administered once nightly (nocte) demonstrated equivalent therapeutic efficacy to pirenzepine 50 mg administered twice daily (100 mg total daily dose) with respect to both ulcer healing rates and pain relief outcomes [1]. Furthermore, in human gastric acid secretion studies, telenzepine at 3–5 mg oral doses achieved mean percentage acid inhibition of 48–64%, compared to 37% inhibition achieved by pirenzepine 50 mg orally, establishing that telenzepine is at least 25 times more potent than pirenzepine on a milligram-to-milligram basis in humans [2].

Gastroenterology Clinical trial Dose comparison Duodenal ulcer

M1 vs. M2 Subtype Selectivity Ratio: Pirenzepine vs. Atropine

In transfected murine fibroblast binding assays, pirenzepine exhibited a -log(KD) value of 7.89 at M1 receptors and 6.38 at M2 receptors, corresponding to a KD of approximately 12.9 nM for M1 and 417 nM for M2, yielding an M1/M2 selectivity ratio of approximately 32-fold [1]. In contrast, atropine displayed -log(KD) values of 9.29 (M1), 9.00 (M2), 9.28 (M3), 9.66 (M4), and 9.43 (M5), demonstrating essentially non-selective, high-affinity binding across all five muscarinic subtypes with KD values ranging from approximately 0.2–1.0 nM across subtypes [1]. The M1 selectivity of pirenzepine is further corroborated by affinity ratios of M1 cortical to cardiac M2 receptors of approximately 80:1 in rat membrane preparations [2].

Receptor selectivity Subtype pharmacology M1/M2 ratio Binding affinity

Myopia Progression Control: Pirenzepine vs. Atropine — Efficacy with Reduced Side Effects

In a two-year randomized clinical trial evaluating myopia progression in children, pirenzepine 2% ophthalmic gel demonstrated a significant slowing of myopic progression: the pirenzepine-treated group progressed by 0.58 diopters (D) over two years compared to 0.99 D progression in the placebo group, representing a 41% reduction in progression rate [1]. Critically, unlike atropine, pirenzepine caused minimal mydriasis (pupil dilation) and minimal accommodation impairment (problems with near-focus vision), and when such effects did occur, they were manageable with bifocal correction [1]. A network meta-analysis of interventions for myopia control confirmed that both atropine and pirenzepine are effective in slowing myopia progression, but pirenzepine's side-effect profile distinguishes it for applications where minimizing anticholinergic ocular adverse events is a priority [2].

Ophthalmology Myopia control Pediatric Side-effect profile

Tissue Selectivity: Pirenzepine Cortex vs. Urinary Bladder Affinity Ratio

In comparative tissue binding studies using guinea pig membrane preparations, pirenzepine demonstrated 10.1 times greater affinity for muscarinic receptors in the cerebral cortex than in the urinary bladder, consistent with the higher expression of M1 receptors in cortical tissue [1]. In contrast, oxybutynin showed an inverse selectivity profile, with 10.9 times higher affinity for salivary gland receptors and 13.9 times higher affinity for cerebral cortex receptors compared to urinary bladder receptors, reflecting its distinct M3-preferring pharmacological profile [1]. Similarly, traditional non-selective antimuscarinics such as atropine exhibited high and relatively uniform affinity across all peripheral and central tissues, lacking pirenzepine's pronounced tissue discrimination [2].

Tissue selectivity M1 distribution Cortex Urinary bladder

Aqueous Formulation Stability: pH-Dependent Degradation Kinetics for Pirenzepine Hydrochloride Solutions

Degradation kinetic studies of pirenzepine hydrochloride in aqueous solution revealed that the compound exhibits pH-dependent stability with a maximal stability at pH 5.1 (pHm = 5.1), whereas the compound is unstable under both strongly acidic (pH 1.1) and strongly alkaline conditions [1]. The hydrochloride dihydrate salt form (CAS 29868-97-1) was specifically developed and adopted as the pharmaceutical standard over the free base (CAS 28797-61-7) due to its significantly enhanced aqueous solubility and improved stability profile [2]. The British Pharmacopoeia specifications confirm that the compound is freely soluble in water (>10 mg/mL) across a range of pH conditions, but storage as a lyophilized solid at -20°C under desiccated conditions provides 36-month stability, whereas aqueous solutions should be stored at -20°C and used within 1 month [3].

Formulation science Stability pH profile Degradation kinetics

Validated Research and Industrial Applications for Pirenzepine Hydrochloride Based on Quantitative Evidence


M1 Receptor Subtype Identification and Pharmacological Characterization in Neuronal Tissue Preparations

Pirenzepine's quantitatively established M1/M2 selectivity ratio of approximately 32:1 in transfected fibroblast assays and 80:1 M1 cortical to cardiac M2 ratio in rat membranes [1] enables definitive M1 receptor identification in neuronal tissue preparations. Unlike non-selective antagonists such as atropine, pirenzepine can be used in competitive binding assays at concentrations of 10–50 nM to selectively occupy M1 sites while leaving M2–M5 receptors largely unoccupied, facilitating subtype-specific mapping of muscarinic receptor distribution in brain slices and primary neuronal cultures [1].

Preclinical Modeling of Gastric Acid Secretion Inhibition Without Systemic Anticholinergic Toxicity

Based on pirenzepine's 10.1-fold higher affinity for cerebral cortex versus urinary bladder tissue [1] and its established clinical efficacy at 50–100 mg/day oral doses for duodenal ulcer healing [2], pirenzepine is uniquely suited for in vivo rodent and canine models investigating M1-mediated gastric acid secretion pathways. The compound inhibits gastric acid secretion at doses that do not significantly affect smooth muscle contractility, salivary flow, or cardiac function, providing a cleaner pharmacological tool than telenzepine (which is 25–50× more potent and carries higher anticholinergic side-effect liability at therapeutic doses) [3].

Pediatric Myopia Progression Studies Requiring Minimal Ocular Surface and Accommodation Interference

Pirenzepine 2% ophthalmic gel provides a 41% reduction in myopia progression (0.58 D vs. 0.99 D placebo over two years) while producing only minimal mydriasis and accommodation impairment [1]. This differentiated side-effect profile, established in randomized controlled trials, makes pirenzepine the preferred muscarinic antagonist for pediatric ophthalmology research protocols where atropine's profound cycloplegia, photophobia, and potential long-term retinal safety concerns would confound study endpoints or raise ethical concerns for longitudinal trials [1].

Formulation Development of Stable Aqueous Ophthalmic or Injectable Preparations

Pirenzepine hydrochloride's characterized maximal aqueous stability at pH 5.1 and free water solubility exceeding 10 mg/mL across a range of pH conditions [1] enable reproducible formulation of stable solutions, gels, or injectable preparations. Unlike the free base form (CAS 28797-61-7) which exhibits inferior solubility and stability characteristics, the dihydrochloride monohydrate salt (CAS 29868-97-1) meets pharmacopoeial purity specifications of 98.0–102.0% and can be reliably stored as a lyophilized powder for 36 months at -20°C under desiccated conditions [1]. This established stability profile is essential for GLP-compliant preclinical studies, long-term toxicology protocols, and development of clinical trial materials requiring extended shelf-life and batch-to-batch consistency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pirenzepine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.